“2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a chemical compound with the molecular formula C8H11N3 . It is a solid substance . This compound is used in early discovery research as part of a collection of unique chemicals .
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 3-substituted-7-methyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5] thieno[2,3-d]pyrimidin-4 (3H)-one involved the removal of the benzyl group by hydrogenolysis and subsequent alkylation of the nitrogen atom at position 6 . Another study reported the synthesis of a novel series of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives .
The molecular structure of “2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” can be represented by the InChI code 1S/C8H11N3/c1-6-10-5-7-4-9-3-2-8 (7)11-6/h5,9H,2-4H2,1H3
. This indicates that the compound has a pyrimidine ring structure, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
“2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a solid substance . It has a molecular weight of 149.2 . The compound should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is a heterocyclic compound belonging to the class of tetrahydropyrido derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. The structure consists of a pyrimidine ring fused with a tetrahydropyridine moiety, which contributes to its unique chemical properties and biological functions.
This compound is synthesized through various organic reactions involving starting materials such as N-benzylpiperidone and amidines. The synthesis methods have been documented in several patents and scientific articles, indicating its relevance in pharmaceutical research and development.
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride can be classified as:
The synthesis of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride typically involves the following steps:
The reaction conditions often include specific temperatures and times to optimize yield and purity. For example, refluxing with morpholine may be employed in certain synthetic routes to enhance reaction efficiency .
The molecular formula for 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is C₁₁H₁₄ClN₃. The structure features:
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride can participate in various chemical reactions due to its functional groups. Notable reactions include:
The stability of the compound under different conditions (e.g., temperature and pH) is crucial for its application in drug formulation. The hydrochloride salt form enhances solubility in aqueous solutions .
The mechanism of action for compounds like 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride often involves interaction with biological targets such as enzymes or receptors. Specific studies indicate that these compounds may act as inhibitors of key pathways involved in cell proliferation and survival.
Relevant data includes:
Scientific Uses
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride has several applications in scientific research:
The tetrahydropyridopyrimidine scaffold represents a privileged structure in drug discovery due to its structural similarity to purine bases, enabling diverse interactions with biological targets. The 2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride core serves as a versatile template for rational drug design, particularly in oncology and enzyme inhibition. Its partially saturated bicyclic system provides conformational flexibility while maintaining planarity for π-π stacking interactions within enzyme binding pockets. Modifications at the C2, C4, and C7 positions significantly influence target selectivity and potency [1] [8].
In topoisomerase II (topoII) inhibition, researchers systematically modified the C4 aniline substituent of tetrahydropyrido[4,3-d]pyrimidine derivatives. Compound ARN21929 (featuring an ortho-fluorinated aniline at C4) demonstrated exceptional topoII inhibition (IC₅₀ = 4.5 ± 1.0 µM), representing a 5-fold enhancement over its meta-substituted analogs. This improvement was attributed to the ortho-fluorine's dual role: (1) steric optimization of the binding pose, and (2) modulation of the aniline nitrogen basicity, facilitating optimal hydrogen bonding with key residues in the DNA cleavage domain [1].
Table 1: Bioactivity of Pyridopyrimidine Modifications Against Molecular Targets
Compound | Core Scaffold | C4 Substituent | Target | IC₅₀/Activity |
---|---|---|---|---|
ARN21929 | [4,3-d] | 2-F-aniline | TopoIIα | 4.5 ± 1.0 µM |
10k (KRASi) | [3,4-d] | Homopiperazine | KRAS-G12D | 0.009 µM (enzymatic) |
8f (HDAC6i) | [3,4-d] | Bis(3-methoxyphenyl) | HDAC6 | 6.4 nM |
Compound 7 | [4,3-d] | 3-F-aniline | TopoIIα | 120 µM |
10c (KRASi) | [3,4-d] | 3,8-Diazabicyclo[3.2.1]octane | Panc1 cells | 1.40 µM (cellular) |
For KRAS-G12D inhibition, saturation of the pyridine ring in 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives enhanced binding to the switch II pocket. Compound 10k exhibited sub-nanomolar inhibition (IC₅₀ = 0.009 µM) through homopiperazine-mediated hydrogen bonds with Glu92 and His95 residues. This demonstrated how aliphatic nitrogen positioning in saturated scaffolds accommodates the challenging KRAS-G12D allosteric pocket [9].
The isomeric arrangement of nitrogen atoms within the pyridopyrimidine scaffold profoundly impacts physicochemical properties and target engagement. The [4,3-d] isomer positions the pyrimidine nitrogen at the ring fusion's 4-position, while the [3,4-d] isomer locates it at the 3-position. This subtle difference alters dipole moments, basicity, and molecular recognition profiles [1] [2] .
Solubility and Stability: The hydrochloride salt of the [4,3-d] isomer (CAS 210538-73-1) exhibits superior kinetic solubility (>250 µM) compared to its [3,4-d] counterpart (CAS 1159812-70-0). This property was critical for lead compound ARN21929 (based on [4,3-d] scaffold), which demonstrated thermodynamic solubility of 596 µM and metabolic stability in mouse plasma (t₁/₂ > 120 min). The protonatable tertiary nitrogen in the [4,3-d] scaffold facilitates salt formation, enhancing aqueous solubility essential for in vivo applications [1] [4] .
Target Selectivity: Docking studies revealed that the [4,3-d] isomer optimally fits the topoII DNA-binding cleft through hydrogen bonding between N1 of the pyrimidine ring and Asp149 residue. Conversely, [3,4-d] derivatives preferentially bind kinase ATP pockets (e.g., in HDAC6 inhibitors), where the nitrogen orientation allows hydrogen bonding with His610 and Asp460. This distinction explains why [4,3-d] derivatives dominate topoisomerase research, while [3,4-d] isomers feature prominently in kinase-targeted agents like HDAC6 inhibitor 8f [1] [10].
Table 2: Physicochemical Comparison of Isomeric Pyridopyrimidine Scaffolds
Parameter | [4,3-d] Isomer | [3,4-d] Isomer | Biological Implication |
---|---|---|---|
pKa (Predicted) | 8.2 (pyrimidine N) | 7.1 (pyridine N) | Enhanced solubility of [4,3-d] hydrochloride salts |
LogP (2-Methyl derivative) | 1.52 | 1.78 | Improved membrane permeability of [3,4-d] derivatives |
Representative CAS | 676994-65-3 (free base), 210538-73-1 (HCl) | 1159882-42-4 (free base), 1159812-70-0 (HCl) | Commercial availability of both isomers |
Thermodynamic Solubility (HCl salt) | 596 µM (ARN21929) | Not reported | Favors formulation of [4,3-d] in aqueous systems |
Metabolic Stability (t₁/₂) | >120 min (mouse plasma) | Variable (scaffold-dependent) | Suitable for in vivo studies |
Strategic substitution of the tetrahydropyridopyrimidine core directly modulates lipophilicity, electronic distribution, and protein binding efficiency. The C2 methyl group serves as a minimal steric anchor, while C4 and C7 positions tolerate diverse functionalization to optimize pharmacokinetics and target engagement [1] [9].
C4 Modifications: In topoII inhibitors, ortho-fluorination on the C4 aniline (compound ARN21929) boosted binding affinity 27-fold versus meta-fluoro analogs. This resulted from: (1) optimal hydrophobic contact with Val221, (2) reduced steric clash with Asn226, and (3) altered electron density strengthening a key hydrogen bond with Asn150. However, this modification paradoxically reduced cellular permeability in ARN21929 (IC₅₀ >100 µM in cancer cells) versus its meta-fluoro counterpart (IC₅₀ = 20-30 µM), highlighting the balance between target affinity and cellular uptake [1].
C7 Functionalization: For KRAS-G12D inhibitors, appending 3,8-diazabicyclo[3.2.1]octane at C7 (compound 10c) conferred selective anti-proliferative activity (Panc1 IC₅₀ = 1.40 µM) despite weak enzymatic inhibition (IC₅₀ >10 µM). The rigid bicyclic amine enabled hydrogen bonding with Asp12/Gly60 in the switch II pocket while maintaining cLogP <3, aligning with Lipinski's rules for oral bioavailability. This contrasted with C7-alkyl chains, which diminished both solubility and binding [9].
Table 3: Structure-Property Relationships of Key Substituents
Position | Substituent | Effect on LogP | Target Affinity | Solubility |
---|---|---|---|---|
C2 | Methyl | +0.3 vs H | Maintains base activity | Minimal effect |
C4 | 2-F-aniline | +0.5 vs 3-F | ↑↑↑ (TopoII) | ↓ 20% (aqueous) |
C4 | 3-OMe-aniline | +0.4 vs H | ↑ (HDAC6) | ↓ 15% |
C7 | 3,8-Diazabicyclo[3.2.1]octane | -1.2 vs phenyl | ↑ (KRAS cellular activity) | ↑↑↑ (salt formation) |
C7 | Homopiperazine | -0.8 vs cyclohexyl | ↑↑↑ (KRAS enzymatic) | ↑↑ (pH-dependent) |
Linker Optimization: In HDAC6 inhibitors, incorporation of a C7-n-hexyl hydroxamate linker (compound 8f) enabled deep zinc chelation while maintaining selectivity (HDAC6 IC₅₀ = 6.4 nM; 48-fold selectivity over HDAC1). The six-carbon chain length optimally spanned the 11.5 Å hydrophobic tunnel of HDAC6. Shorter chains (C4) reduced potency 10-fold, while branched linkers abolished activity due to steric hindrance. The hydroxamate ZBG (zinc-binding group) was essential, as carboxylic acid analogs showed >500-fold reduced inhibition [10].
Comprehensive Compound Listing
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7